molecular formula C8H9ClF2N2O2 B15334690 Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate

Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate

Cat. No.: B15334690
M. Wt: 238.62 g/mol
InChI Key: FIOCAFXJNSJHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate is a chemical intermediate offered for scientific research and development. This compound belongs to a class of pyrazole-4-carboxylates that are recognized as critical building blocks in the discovery and synthesis of novel agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides . The chlorodifluoromethyl group at the 3-position of the pyrazole ring is a versatile functional handle for further chemical transformation, making this ester a valuable precursor for the preparation of corresponding carboxamide derivatives . Researchers utilize this scaffold to create potential active ingredients aimed at protecting crops from fungal diseases. The compound is typically a solid at room temperature and should be stored in a cool, dark place under inert conditions to maintain stability . As with all compounds of this nature, this compound is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C8H9ClF2N2O2

Molecular Weight

238.62 g/mol

IUPAC Name

ethyl 3-[chloro(difluoro)methyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H9ClF2N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3

InChI Key

FIOCAFXJNSJHHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(F)(F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate typically involves the reaction of chlorodifluoromethyl-substituted pyrazole derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an organic solvent like tetrahydrofuran (THF) for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalytic hydrogenative dechlorination reactions using heterogeneous palladium catalysts have been explored to achieve selective synthesis of this compound . The use of continuous-flow reactors allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate is a pyrazole compound with a chlorodifluoromethyl group that has a molar mass of approximately 238.62 g/mol. It is typically a white crystalline solid, soluble in organic solvents like methanol, with a melting point between 61 to 65 °C. This compound is primarily utilized in agricultural chemistry for synthesizing fungicides.

Applications in Agricultural Chemistry

This compound is a crucial precursor in the synthesis of fungicides such as sedaxane and fluxapyroxad. These fungicides are known to inhibit succinate ubiquinone oxidoreductase, an enzyme critical for fungal respiration. Derivatives of this compound have demonstrated potent antifungal activity, making them valuable in crop protection.

Fungicidal Action: Research indicates that this compound acts by inhibiting key enzymes involved in fungal metabolism, leading to cell death.

Synthesis of Fungicides: This compound is used as a building block in the synthesis of various fungicides. The halogenation pattern in its structure enhances its biological activity against specific fungal pathogens and provides distinct chemical reactivity compared to its analogs.

Mechanism of Action

The mechanism of action of Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The chlorodifluoromethyl group distinguishes this compound from closely related pyrazole derivatives. Key analogs include:

  • Ethyl 3-(trifluoromethyl)-1-methylpyrazole-4-carboxylate : Features a -CF₃ group instead of -CF₂Cl. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability .
  • Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate : Substitutes -CHF₂ for -CF₂Cl. The difluoromethyl group is less electronegative but retains some fluorinated characteristics .
  • Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate : Replaces the methyl group with a phenyl ring, significantly altering steric and electronic properties .
Table 1: Substituent Comparison
Compound Name Substituent at 3-Position 1-Position Group Key Structural Feature
Ethyl 3-(Chlorodifluoromethyl)-1-methyl-... -CF₂Cl -CH₃ Hybrid halogen/fluorine substituent
Ethyl 3-(trifluoromethyl)-1-methyl-... -CF₃ -CH₃ Strong electron-withdrawing group
Ethyl 3-(difluoromethyl)-1-methyl-... -CHF₂ -CH₃ Moderate fluorination
Ethyl 1-phenyl-3-(trifluoromethyl)-... -CF₃ -Ph Aromatic bulkiness

Physicochemical Properties

  • Melting Points :
    • Ethyl 3-(trifluoromethyl)-1-methylpyrazole-4-carboxylate: 58–60°C .
    • Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: 89–90°C .
    • The chlorodifluoromethyl analog is expected to have a melting point intermediate between these values due to the balance of halogenation and fluorination.
  • NMR Profiles :
    • Trifluoromethyl analogs show distinct singlet peaks for pyrazole protons (e.g., δ 8.55 ppm in DMSO-d₆) .
    • Chlorodifluoromethyl derivatives may exhibit split peaks due to the asymmetric -CF₂Cl group.

Biological Activity

Ethyl 3-(chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on various research findings.

This compound is characterized by the following structural formula:

  • Molecular Formula : C₉H₈ClF₂N₃O₂
  • Molecular Weight : 251.63 g/mol

The compound features a pyrazole ring with a chlorodifluoromethyl substituent, which enhances its lipophilicity and biological activity.

Antifungal Properties

Recent studies have highlighted the antifungal potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various fungal strains, including Corynespora mazei and Botrytis cinerea. The compound showed efficacy rates between 50% and 80% at concentrations of 50 mg/L , indicating its potential as a lead compound for developing new fungicides .

The mechanism of action involves inhibition of key metabolic pathways in fungi. The chlorodifluoromethyl group enhances the compound's binding affinity to target enzymes, leading to disruption in fungal growth and reproduction. This mode of action is similar to other pyrazole-based fungicides that interfere with succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Continuous Flow Synthesis : This method allows for efficient production under controlled conditions, minimizing by-products.
  • Catalytic Reactions : Utilizing palladium-based catalysts for dehalogenation reactions has shown promising results in synthesizing this compound from precursors .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Heterocyclic Chemistry evaluated the antifungal activity of several difluoromethylpyrazole derivatives, including this compound. The results indicated that derivatives with enhanced fluorination exhibited improved antifungal properties compared to their non-fluorinated counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship revealed that modifications to the pyrazole ring significantly affect biological activity. The presence of halogen substituents was found to enhance both lipophilicity and biological efficacy, making these compounds suitable candidates for further development as antifungals .

Comparative Biological Activity Table

Compound NameAntifungal Activity (%)Mechanism of Action
This compound50 - 80Inhibition of SDH
Ethyl 3-(Difluoromethyl)-1-methylpyrazole-4-carboxylate40 - 70Disruption of mitochondrial respiration
Ethyl 3-(Trifluoromethyl)-1-methylpyrazole-4-carboxylate60 - 85Inhibition of enzyme activity

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of ethyl cyanoacetate derivatives with hydrazines or nitriles under reflux in alcoholic media . Key factors include solvent choice (e.g., N,N-dimethylacetamide), temperature (80–100°C), and catalysts (e.g., K₂CO₃), which significantly affect yields and byproduct formation. Post-synthesis purification via silica gel chromatography is common .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C): Essential for confirming substituent positions and purity. For example, ¹H-NMR of similar compounds resolves methyl, ethyl, and aromatic protons, with shifts around δ 1.3–1.4 ppm for ethyl groups and δ 3.8–4.3 ppm for methyl-pyrazole moieties .
  • X-ray crystallography: Tools like SHELXL and Mercury CSD enable precise determination of molecular geometry and intermolecular interactions. Crystallographic data for analogs reveal planar pyrazole rings and bond lengths (e.g., C-Cl: ~1.74 Å) .
  • LC-MS/HPLC: Validates molecular weight and purity, with [M+H]⁺ peaks matching theoretical values (e.g., m/z 255 for C₈H₉ClF₂N₂O₃) .

Q. How do the physicochemical properties (e.g., solubility, logP) impact formulation in biological assays?

The compound’s logP (~2.5–3.0) suggests moderate lipophilicity, favoring solubility in DMSO or ethanol for in vitro studies. The chlorodifluoromethyl group enhances electronegativity, potentially improving membrane permeability . Preformulation studies should assess stability under physiological pH (e.g., 4–8) to avoid ester hydrolysis .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict reactivity and bioactivity?

  • DFT calculations: Optimize molecular geometry and predict electrostatic potential maps. For example, studies on analogous pyrazoles reveal nucleophilic sites at the carboxylate oxygen and electrophilic regions near the chlorodifluoromethyl group .
  • Molecular docking: Used to screen against targets like fungal CYP51 or bacterial enzymes. Docking scores (e.g., ΔG = −8.2 kcal/mol) correlate with experimental MIC values for antifungal activity .

Q. How does regioselectivity in derivatization (e.g., substitution at N1 vs. C3) influence bioactivity?

Methylation at N1 stabilizes the pyrazole ring, while substituents at C3 (e.g., Cl, CF₂Cl) modulate electronic effects. For example, replacing CF₂Cl with CF₃ in analogs reduces antibacterial potency by 50%, highlighting the role of halogen electronegativity in target binding .

Q. What mechanisms explain contradictory bioactivity results in antimicrobial assays across studies?

Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). For instance, MIC values for S. aureus vary from 8 µg/mL to >64 µg/mL depending on inoculum size and growth medium . Redox-active metabolites in certain media (e.g., RPMI-1640) may also interfere with viability assays .

Methodological Considerations

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

  • Solvent screening: Use mixed solvents (e.g., hexane:ethyl acetate) to optimize crystal growth.
  • Temperature gradients: Slow cooling from 50°C to 4°C promotes ordered lattice formation.
  • Additives: Small amounts of trifluoroacetic acid (TFA) can improve crystal morphology .

Q. What protocols validate synthetic intermediates during multi-step synthesis?

  • TLC/MS monitoring: Track reaction progress using Rf values and [M+H]⁺ signals.
  • Isolation via flash chromatography: Employ gradients (e.g., 10–50% ethyl acetate in hexane) to separate intermediates.
  • In situ FT-IR: Confirm functional group transformations (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.